molecular formula C11H10O B3052212 2-Phenylcyclopent-2-en-1-one CAS No. 39545-99-8

2-Phenylcyclopent-2-en-1-one

Cat. No. B3052212
CAS RN: 39545-99-8
M. Wt: 158.2 g/mol
InChI Key: VHRGUJICHLPTDW-UHFFFAOYSA-N
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Description

2-Phenylcyclopent-2-en-1-one is a chemical compound with the molecular formula C11H10O . It has a molecular weight of 158.20 g/mol . The IUPAC name for this compound is also 2-phenylcyclopent-2-en-1-one .


Molecular Structure Analysis

The InChI representation of 2-Phenylcyclopent-2-en-1-one is InChI=1S/C11H10O/c12-11-8-4-7-10 (11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 . The Canonical SMILES representation is C1CC(=O)C(=C1)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.20 g/mol . It has an XLogP3-AA value of 2.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 1 rotatable bond . Its exact mass and monoisotopic mass are both 158.073164938 g/mol . The topological polar surface area is 17.1 Ų . It has 12 heavy atoms . The complexity of the molecule is 209 .

Scientific Research Applications

Decarboxylation and Derivative Synthesis

The study by Lee et al. (2004) investigated the decarboxylation of derivatives of 2-phenylcyclopent-2-en-1-one, specifically 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid. This research identified reaction pathways, transition states, and endiol intermediates, providing insights into the stereochemistry of the resulting products (Lee et al., 2004).

Photochemical Reactions

Kelly, McMurry, and Work (1987) studied the triplet state of 3-phenylcyclopent-2-enone (a related compound) formed by pulsed laser excitation, exploring its reactivity and interaction with various quenchers (Kelly, McMurry, & Work, 1987).

[2 + 2] Cycloaddition

Clements and McMurry (1986) explored the photolysis of 5-(1- and 2-naphthylmethyl)-3-phenylcyclopent-2-enones, leading to [2 + 2] cycloaddition products. This study revealed the reaction mechanisms and the photostationary-state behavior of these compounds (Clements & McMurry, 1986).

properties

IUPAC Name

2-phenylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRGUJICHLPTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446337
Record name 2-Cyclopenten-1-one, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopent-2-en-1-one

CAS RN

39545-99-8
Record name 2-Cyclopenten-1-one, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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